N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide
Overview
Description
N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide involves multiple steps, starting from the appropriate indazole and pyrazole precursors. The synthetic route typically includes:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Attachment of the pyrazole moiety: This step involves the reaction of the indazole core with a pyrazole derivative under controlled conditions.
Introduction of the piperidine ring: The final step involves the coupling of the intermediate with a piperidine derivative to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of specific kinases or interfere with the function of certain proteins involved in cell signaling pathways .
Comparison with Similar Compounds
N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Pyrazole-3-carboxamide: Studied for its antiviral and antimicrobial activities.
Piperidine-3-carboxamide: Investigated for its potential as a central nervous system agent.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-18-14-21(31-13-5-11-27-31)10-9-20(18)17-30-12-4-6-19(16-30)15-26-25(32)24-22-7-2-3-8-23(22)28-29-24/h2-3,5,7-11,13-14,19H,4,6,12,15-17H2,1H3,(H,26,32)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTKKZSNUDKKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCCC(C3)CNC(=O)C4=NNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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